
2-(4-Chloro-2-(hydroxymethyl)phenyl)ethanol
概要
説明
2-(4-Chloro-2-(hydroxymethyl)phenyl)ethanol is an organic compound that belongs to the class of alcohols and phenols. This compound is characterized by the presence of a hydroxyl group (-OH) attached to a phenyl ring, which is further substituted with a chlorine atom and a hydroxymethyl group. The compound’s unique structure imparts specific chemical properties and reactivity, making it of interest in various scientific and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Chloro-2-(hydroxymethyl)phenyl)ethanol typically involves the chlorination of a suitable phenolic precursor followed by the introduction of the hydroxymethyl group. One common method involves the reaction of 4-chlorophenol with formaldehyde under basic conditions to form the hydroxymethyl derivative. This intermediate is then subjected to further reactions to introduce the ethanol moiety.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale chlorination and hydroxymethylation processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques to ensure the quality of the final product.
化学反応の分析
Types of Reactions
2-(4-Chloro-2-(hydroxymethyl)phenyl)ethanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to remove the hydroxyl group, forming simpler hydrocarbons.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield aldehydes or carboxylic acids, while substitution reactions can introduce various functional groups, altering the compound’s properties .
科学的研究の応用
2-(4-Chloro-2-(hydroxymethyl)phenyl)ethanol has diverse applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is used in biochemical assays to investigate enzyme activity and metabolic pathways.
Industry: The compound is utilized in the production of specialty chemicals, polymers, and other industrial materials.
作用機序
The mechanism of action of 2-(4-Chloro-2-(hydroxymethyl)phenyl)ethanol involves its interaction with specific molecular targets, such as enzymes and receptors. The hydroxyl group can form hydrogen bonds with active sites, while the chlorine atom may participate in halogen bonding. These interactions can modulate the activity of biological molecules, leading to various physiological effects .
類似化合物との比較
Similar Compounds
2-(4-Chlorophenyl)ethanol: Lacks the hydroxymethyl group, resulting in different reactivity and applications.
4-Chloro-2-hydroxybenzyl alcohol: Similar structure but with different substitution patterns, affecting its chemical properties.
4-Chloro-3-hydroxybenzyl alcohol: Another isomer with distinct reactivity and uses.
Uniqueness
2-(4-Chloro-2-(hydroxymethyl)phenyl)ethanol is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. The presence of both hydroxyl and chlorine groups allows for versatile chemical modifications, making it valuable in various research and industrial applications .
特性
分子式 |
C9H11ClO2 |
|---|---|
分子量 |
186.63 g/mol |
IUPAC名 |
2-[4-chloro-2-(hydroxymethyl)phenyl]ethanol |
InChI |
InChI=1S/C9H11ClO2/c10-9-2-1-7(3-4-11)8(5-9)6-12/h1-2,5,11-12H,3-4,6H2 |
InChIキー |
KSMLGHDAQKIDMD-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C(C=C1Cl)CO)CCO |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details








試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
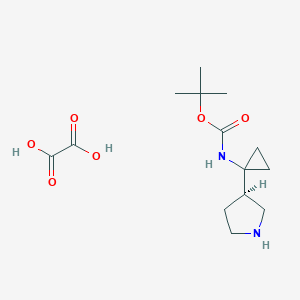
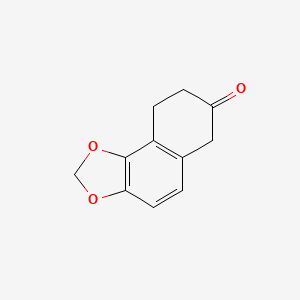
![6-Isopropylthieno[2,3-b]pyridine-2-carboxylic acid](/img/structure/B8469511.png)

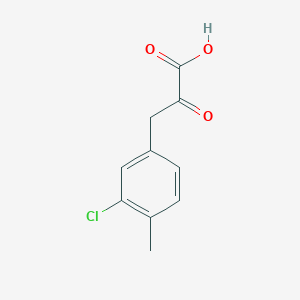
![2-Hydroxy-4-(hydroxyimino)-2-[(1H-indol-3-yl)methyl]pentanedioic acid](/img/structure/B8469530.png)


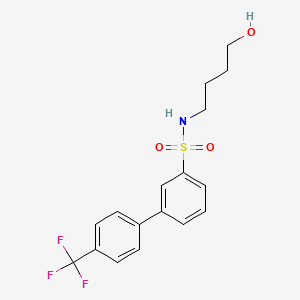
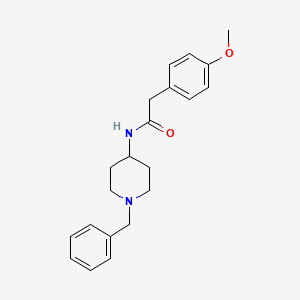


![1-[(2S)-1-ethylpyrrolidin-2-yl]-N-methylmethanamine](/img/structure/B8469590.png)

